- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,

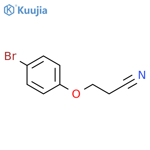

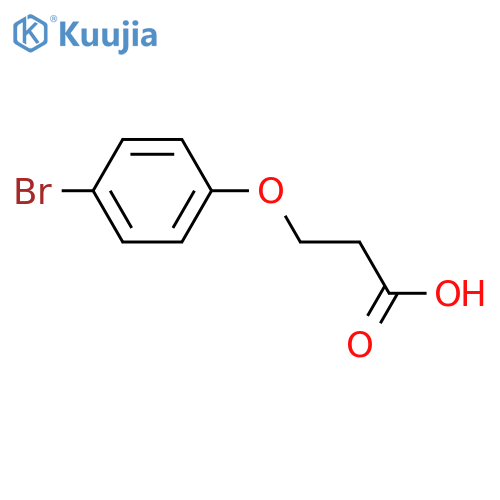

Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

93670-18-9 structure

상품 이름:3-(4-bromophenoxy)propanoic acid

3-(4-bromophenoxy)propanoic acid 화학적 및 물리적 성질

이름 및 식별자

-

- 3-(4-bromophenoxy)propanoic acid

- 3-(4-bromo-phenoxy)-propionic acid

- 3-(4-Brom-phenoxy)-propionsaeure

- 3-(4-Bromophenoxy)propanoic acid (ACI)

- Propionic acid, 3-(p-bromophenoxy)- (5CI)

- 3-(4-Bromophenoxy)propionic acid

- EN300-36302

- 3-(4-bromophenoxy)propanoicacid

- SCHEMBL1822418

- AKOS000131718

- 93670-18-9

- MFCD02295727

- SY123396

- Z240085156

- CS-0157428

- AN-829/13156514

- IGFOICGMVYKSCD-UHFFFAOYSA-N

- DA-25207

- AB01330730-02

- NCGC00336795-01

- DTXSID50428679

- AS-61073

-

- MDL: MFCD02295727

- 인치: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

- InChIKey: IGFOICGMVYKSCD-UHFFFAOYSA-N

- 미소: O=C(CCOC1C=CC(Br)=CC=1)O

계산된 속성

- 정밀분자량: 243.97400

- 동위원소 질량: 243.97351g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 4

- 복잡도: 164

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 46.5Ų

- 소수점 매개변수 계산 참조값(XlogP): 2.1

실험적 성질

- PSA: 46.53000

- LogP: 2.30260

3-(4-bromophenoxy)propanoic acid 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-bromophenoxy)propanoic acid 세관 데이터

- 세관 번호:2918990090

- 세관 데이터:

?? ?? ??:

2918990090개요:

2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

3-(4-bromophenoxy)propanoic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36302-2.5g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 2.5g |

$154.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 25g |

¥11709.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D917481-5g |

3-(4-Bromophenoxy)propanoic Acid |

93670-18-9 | 95% | 5g |

$370 | 2023-09-03 | |

| Enamine | EN300-36302-0.25g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.25g |

$38.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 1g |

¥2414.00 | 2023-09-05 | ||

| TRC | B805663-500mg |

3-(4-Bromophenoxy)Propanoic Acid |

93670-18-9 | 500mg |

$ 275.00 | 2022-04-02 | ||

| Enamine | EN300-36302-0.1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.1g |

$26.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 5g |

¥3909.0 | 2022-04-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 5g |

¥7243.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 98% | 1g |

924.0CNY | 2021-07-17 |

3-(4-bromophenoxy)propanoic acid 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

참조

- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

Synthetic Routes 3

반응 조건

1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated

참조

- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction, Australian Journal of Chemistry, 2010, 63(11), 1582-1593

Synthetic Routes 4

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

참조

- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,

Synthetic Routes 5

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

참조

- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

Synthetic Routes 6

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

참조

- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 7

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux

참조

- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles, Tetrahedron, 2017, 73(27-28), 3913-3922

Synthetic Routes 8

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

참조

- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA, Bioorganic Chemistry, 2015, 59, 151-167

Synthetic Routes 9

반응 조건

참조

- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,

Synthetic Routes 10

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

참조

- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

Synthetic Routes 11

반응 조건

1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C

참조

- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones, Tetrahedron Letters, 2021, 82,

Synthetic Routes 12

반응 조건

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

참조

- Preparation method of 6-bromo-4-hydro chromone, China, , ,

Synthetic Routes 13

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

참조

- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation, Hebei Daxue Xuebao, 2008, 28(4), 399-402

Synthetic Routes 14

반응 조건

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

참조

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

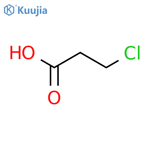

- 3-Bromopropionic acid

- 3-(4-Bromophenoxy)propanenitrile

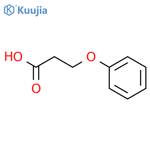

- 3-Phenoxypropanoic Acid

- 3-Chloropropanoic acid

3-(4-bromophenoxy)propanoic acid Preparation Products

3-(4-bromophenoxy)propanoic acid 관련 문헌

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

93670-18-9 (3-(4-bromophenoxy)propanoic acid) 관련 제품

- 25283-96-9(5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole)

- 226924-15-8(4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid)

- 851944-98-4(3-methyl-N-(4-methylphenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1803807-31-9(2,3-Dichloro-6-(fluoromethoxy)toluene)

- 439107-91-2(4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate)

- 700854-79-1(N-(2H-1,3-benzodioxol-5-yl)methyl-5-ethoxy-2,4-dimethylbenzene-1-sulfonamide)

- 1609404-28-5({[4-(phenoxymethyl)-2-thienyl]methyl}amine hydrochloride)

- 887206-50-0(N-{1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide)

- 69194-89-4(3-Amino-1-(4-chlorophenyl)urea)

- 75570-99-9(4,5-Dichloroisoindolin-1-one)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

순결:99%/99%

재다:5g/25g

가격 ($):257.0/910.0